molecular formula C10H15ClFNO B3086310 N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride CAS No. 1158735-47-7

N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride

Cat. No.: B3086310
CAS No.: 1158735-47-7
M. Wt: 219.68 g/mol
InChI Key: XCAVOVYRBNREHH-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride (CAS: 1158735-47-7; InChIKey: XCAVOVYRBNREHH-UHFFFAOYSA-N) is a fluorinated benzylamine derivative featuring a methoxyethylamine backbone. This compound is utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly in the development of acetylcholinesterase inhibitors and radiopharmaceutical precursors . Its structural motif—a 4-fluorobenzyl group linked to a methoxyethylamine chain—confers unique physicochemical properties, including moderate lipophilicity (logP ~1.5–2.0) and solubility in polar aprotic solvents like DMSO .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-13-7-6-12-8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAVOVYRBNREHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride typically involves the reaction of 4-fluorobenzylamine with 2-methoxyethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their modifications:

Compound Name Substituent Modifications Key Features InChIKey References
N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride Methoxyethylamine chain Moderate lipophilicity; used in radiochemistry XCAVOVYRBNREHH
N-(4-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride Methoxy group on propyl chain Increased steric bulk; altered pharmacokinetics JSYIAEXWPJHPKR
N-(4-Fluorobenzyl)-2-(trifluoromethoxy)ethanamine Trifluoromethoxy substituent Enhanced metabolic stability; higher logP (~2.5) JCWUQELJSDRKEP
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride Piperidine ring incorporation Improved CNS penetration; potential MAO-B inhibition JEZDJHTWDHHIQC
N-(4-Fluorobenzyl)-2-(pentafluoroethoxy)ethanamine Pentafluoroethoxy group Extreme lipophilicity (logP >3); limited solubility DIFXJEJDXOIGMT

Pharmacological and Functional Differences

  • Acetylcholinesterase (AChE) Inhibition : Piperidine-containing analogs (e.g., N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride ) exhibit superior AChE inhibition (IC₅₀ ~50 nM) compared to methoxyethylamine derivatives (IC₅₀ >1 µM) due to enhanced binding to the catalytic site .
  • Antiviral Activity : Derivatives with trifluoromethoxy or pentafluoroethoxy groups show promise as SARS-CoV-2 protease inhibitors, with EC₅₀ values <10 µM in vitro .
  • Radiopharmaceutical Utility : The methoxyethylamine backbone in This compound facilitates chelation with radionuclides (e.g., ⁶⁸Ga), making it a candidate for PET imaging probes .

Key Research Findings

  • Selectivity in MAO-B Inhibition : Piperidine-based analogs demonstrate >100-fold selectivity for MAO-B over MAO-A, attributed to hydrophobic interactions within the enzyme’s active site .
  • Metabolic Stability : Trifluoromethoxy and pentafluoroethoxy substituents reduce oxidative metabolism in hepatic microsomes (t₁/₂ >120 min vs. 30 min for methoxyethylamine) .
  • Toxicity Profile : Methoxyethylamine derivatives exhibit lower cytotoxicity (CC₅₀ >50 µM in HEK293 cells) compared to halogen-rich analogs (CC₅₀ ~10–20 µM) .

Biological Activity

N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂ClFNO and a CAS number of 1048673-59-1. Its structure features a methoxy group and a fluorobenzyl moiety, which are significant for its biological interactions.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems. Specifically, it is known to act as an inhibitor of certain phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. These interactions can influence various physiological processes, including mood regulation, cognition, and cardiovascular functions .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
PDE Inhibition Inhibits phosphodiesterase enzymes, affecting cAMP and cGMP levels .
Neurotransmitter Modulation Influences neurotransmitter release, potentially impacting mood and cognition .
Potential Antidepressant Effects May exhibit antidepressant-like effects through modulation of serotonin pathways .

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that this compound demonstrates significant inhibition of PDE10A with an IC50 value comparable to other known inhibitors . This suggests its potential utility in treating disorders associated with dysregulated cyclic nucleotide signaling.
  • Animal Models : In animal studies, compounds structurally similar to this compound have shown promise in modulating behaviors associated with anxiety and depression . These findings support further investigation into its therapeutic potential.
  • Comparative Analysis : A comparative study assessed the biological activity of this compound against other amino alcohols. The results indicated that the presence of the fluorobenzyl group enhances its reactivity and biological efficacy compared to simpler structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. Key steps include maintaining a low temperature (-50°C) during coupling to minimize side reactions and using stoichiometric control of reagents. For example, highlights a similar synthesis of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, where DCC/HOBt coupling achieved high purity . Solvent choice (e.g., dichloromethane or DMF) and reaction time (6–12 hours) are critical for yield optimization.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C-F stretch at ~1,200 cm⁻¹, N-H bend in amine hydrochloride at ~1,600 cm⁻¹).
  • ¹H-NMR : Peaks for the fluorobenzyl group (δ 7.2–7.4 ppm, aromatic protons) and methoxy group (δ 3.3–3.5 ppm, singlet). The ethanamine backbone shows signals at δ 2.6–3.0 ppm (CH₂-NH₂⁺) .
  • Elemental Analysis : Verify C, H, N, Cl, and F percentages (±0.3% deviation).

Q. What solvents and pH conditions are optimal for solubility and stability during in vitro assays?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, ethanol) enhance solubility for biological assays. Stability studies in for a related fluorobenzyl compound showed maximum fluorescence intensity at pH 5.0 and 25°C, with degradation observed at extreme pH (<3 or >9) . Buffered solutions (PBS, pH 5–7) are recommended for long-term storage.

Advanced Research Questions

Q. How can researchers optimize fluorescence-based assays for studying receptor binding kinetics involving this compound?

  • Methodological Answer :

  • Excitation/Emission Wavelengths : Use λex = 340 nm and λem = 380 nm, as validated in fluorobenzyl derivative studies .
  • Temperature Control : Maintain 25°C to avoid thermal quenching ( reports a 15% signal loss at 37°C) .
  • Data Table :
ParameterOptimal Value
pH5.0
Temperature25°C
LOD0.269 mg/L
LOQ0.898 mg/L
R.S.D.%1.369

Q. How to resolve discrepancies in reported binding constants for fluorobenzyl derivatives across studies?

  • Methodological Answer : Contradictions in binding constants (e.g., Kd values) may arise from variations in assay conditions (pH, ionic strength) or receptor isoforms. For example, notes that fluorobenzyl compounds exhibit differential binding to serotonin receptor subtypes (5-HT1A vs. 5-HT2A) due to steric effects . Standardize assays using reference ligands (e.g., ketanserin for 5-HT2A) and validate with orthogonal techniques like SPR (surface plasmon resonance).

Q. What pharmacological targets are hypothesized for this compound, and how can its mechanism be validated?

  • Methodological Answer : Structural analogs () suggest potential interactions with:

  • Neurological Targets : Serotonin receptors (antagonism) and monoamine oxidases (MAO-B inhibition) .
  • Validation Strategies :
  • In Silico Docking : Use AutoDock Vina to model interactions with 5-HT2A (PDB ID: 6WGT).
  • Enzyme Assays : Measure MAO-B activity using kynuramine as a substrate ( methodology) .

Key Considerations for Experimental Design

  • Thermal Stability : Differential Scanning Calorimetry (DSC) of related compounds shows decomposition above 200°C, suggesting storage at ≤-20°C for long-term stability .
  • Contradictory Data : Fluorescence intensity in remained stable over time, but similar compounds in showed photobleaching after 60 minutes. Use light-protected cuvettes for assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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